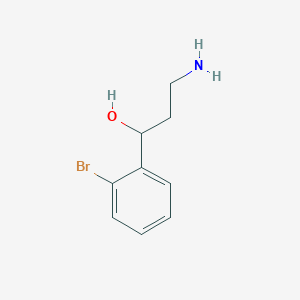
3-Amino-1-(2-bromophenyl)propan-1-ol
Übersicht
Beschreibung
“3-Amino-1-(2-bromophenyl)propan-1-ol” is a compound that contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane chain, with a bromophenyl group attached to the first carbon .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-bromophenyl)propan-1-ol” consists of a three-carbon chain (propane) with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first carbon. The second carbon is attached to a bromophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a bromine atom attached .Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases . Schiff bases are derived from the condensation of primary amines with carbonyl compounds . They have been well documented for their wide spectrum potential as chemotherapeutic agents .
Antibacterial Agents
Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles, which can be synthesized using 3-Amino-1-(2-bromophenyl)propan-1-ol, have shown potential as antibacterial agents . They have been tested against Gram-negative (Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa, and Salmonella typhi) and two Gram-positive (Staphylococcus aureus and Bacillus subtilis) strains .
Use as a Chiral Auxiliary
The compound has potential use as a chiral auxiliary. Chiral auxiliaries are used in asymmetric synthesis, a method used to preferentially form one enantiomer over another, which is important in the synthesis of pharmaceuticals.
Synthesis of Substituted Phenyl Urea
The compound can be used in the synthesis of substituted phenyl urea . This process involves the reaction of substituted aniline with sodium cyanate .
Synthesis of Various Derivatives
The compound can be used in the synthesis of various derivatives . These derivatives have potential applications in various fields of research .
Potential Use in Cancer Research
Some derivatives of the compound have shown potential in cancer research . These compounds have been used in in silico studies to investigate their anticancer activity .
Eigenschaften
IUPAC Name |
3-amino-1-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPKMJDKAQMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-bromophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)

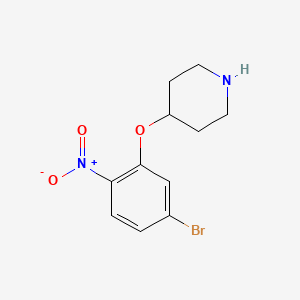

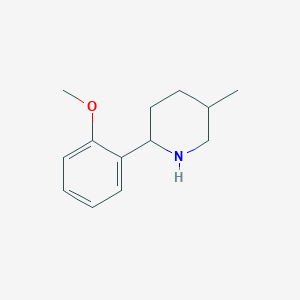


![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)

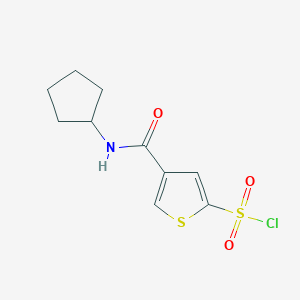

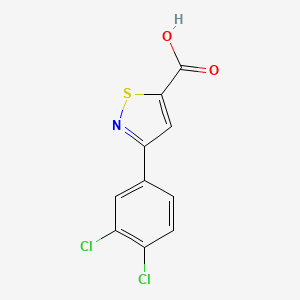
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)